Phe-gly

説明

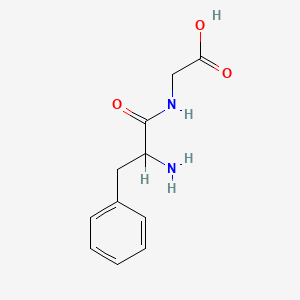

Structure

3D Structure

特性

IUPAC Name |

2-[(2-amino-3-phenylpropanoyl)amino]acetic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14N2O3/c12-9(11(16)13-7-10(14)15)6-8-4-2-1-3-5-8/h1-5,9H,6-7,12H2,(H,13,16)(H,14,15) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GLUBLISJVJFHQS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CC(C(=O)NCC(=O)O)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14N2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

222.24 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

721-90-4, 4294-26-2, 6491-53-8, 75969-59-4 | |

| Record name | Glycine, N-L-phenylalanyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000721904 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Phenylalanylglycine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004294262 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | NSC126855 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=126855 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | NSC89183 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=89183 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | NSC163390 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=163390 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | NSC118489 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=118489 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | NSC89182 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=89182 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

Synthetic Methodologies for Dipeptide Construction

Solid-Phase Peptide Synthesis (SPPS) Strategies for Phe-Gly

Solid-Phase Peptide Synthesis (SPPS) stands as the predominant method for peptide synthesis, a reputation earned through its efficiency and amenability to automation. wikipedia.orgbiotage.com This technique involves the sequential addition of amino acids to a growing peptide chain that is anchored to an insoluble resin support. biotage.combachem.com This solid-phase attachment simplifies the purification process immensely, as excess reagents and soluble by-products are easily removed by filtration and washing. biotage.combachem.compeptide.comchempep.com

Resin Selection and Functionalization for this compound Immobilization

The choice of resin is a critical first step in SPPS, as it determines the conditions required for the final cleavage of the peptide and the nature of its C-terminus. chempep.com For the synthesis of this compound with a C-terminal carboxylic acid, Wang resin and 2-chlorotrityl chloride (2-CTC) resin are highly suitable choices. researchgate.netbiotage.com

The synthesis commences with the covalent attachment of the C-terminal amino acid, glycine (B1666218), to the resin. With Wang resin, this is typically achieved by esterifying the resin's hydroxymethyl group with N-protected glycine. In the case of the more acid-sensitive 2-CTC resin, the immobilization occurs under milder conditions, which is particularly advantageous for preventing racemization. nih.gov The 2-CTC resin is also ideal for producing protected peptide fragments intended for further use in segment condensation. chempep.com

| Resin Type | Linker Functionality | Typical Cleavage Conditions | C-Terminal Functionality | Key Advantage |

| Wang Resin | p-Alkoxybenzyl alcohol | 95% Trifluoroacetic Acid (TFA) iris-biotech.de | Carboxylic Acid | Commonly used for generating peptide acids. biotage.com |

| 2-Chlorotrityl Chloride (2-CTC) Resin | 2-Chlorotrityl chloride | 1-5% TFA in Dichloromethane (DCM) or Acetic Acid/Trifluoroethanol/DCM mixtures researchgate.netresearchgate.net | Carboxylic Acid | Allows for very mild cleavage, preserving acid-labile side-chain protecting groups. researchgate.netiris-biotech.de |

| Merrifield Resin | Chloromethyl | Hydrogen Fluoride (HF) or Trifluoromethanesulfonic acid (TFMSA) | Carboxylic Acid | The original resin for Boc-based SPPS. chempep.com |

Amino Acid Protection Group Chemistries in this compound SPPS

To direct the peptide bond formation and prevent unwanted side reactions, temporary and permanent protecting groups are essential. creative-peptides.combiosynth.com The most widely adopted strategy in modern SPPS is the Fmoc/tBu (9-fluorenylmethoxycarbonyl/tert-butyl) approach. iris-biotech.deresearchgate.net

In this strategy, the α-amino group of the incoming amino acid (phenylalanine) is protected by the base-labile Fmoc group. iris-biotech.de The synthesis cycle involves the removal of the Fmoc group from the resin-bound glycine using a piperidine solution, followed by the coupling of the next amino acid, Fmoc-Phe-OH. peptide.com The side chain of phenylalanine is an unreactive benzyl group and does not typically require protection. drivehq.com This orthogonal protection scheme ensures that the permanent, acid-labile side-chain protecting groups (if present on other amino acids) remain intact until the final cleavage step. peptide.com

Coupling Reagent Optimization for this compound Bond Formation

The formation of the amide bond between phenylalanine and glycine is facilitated by a coupling reagent, which activates the carboxyl group of the incoming Fmoc-Phe-OH. creative-peptides.com The choice of reagent is crucial for ensuring high coupling efficiency and minimizing racemization. bachem.com

Common classes of coupling reagents include carbodiimides, phosphonium salts, and aminium/uronium salts. peptidescientific.com For a sterically unhindered coupling such as this compound, a carbodiimide like N,N'-dicyclohexylcarbodiimide (DCC) or N,N'-diisopropylcarbodiimide (DIC), often used with an additive like 1-hydroxybenzotriazole (HOBt) to suppress side reactions, is effective. bachem.compeptide.com More potent uronium salt-based reagents like HBTU and HATU offer faster and more efficient coupling, which is beneficial for ensuring the reaction goes to completion. peptidescientific.compeptide.com

| Coupling Reagent Class | Example Reagent | Key Features |

| Carbodiimides | DCC, DIC, EDC | Cost-effective and widely used; EDC is water-soluble. creative-peptides.compeptidescientific.compeptide.com |

| Phosphonium Salts | PyBOP | High reactivity; generates non-carcinogenic byproducts. peptidescientific.com |

| Aminium/Uronium Salts | HBTU, HATU, COMU | Highly efficient, fast reaction times, low racemization risk. peptidescientific.compeptide.comacs.org COMU is noted for its safety and solubility profile. acs.org |

Cleavage and Deprotection Protocols in SPPS of this compound

The final step in SPPS is the cleavage of the completed dipeptide from the resin support and the removal of any permanent side-chain protecting groups. bachem.com The specific protocol is dictated by the type of resin and the protecting groups used. For peptides synthesized on Wang resin using the Fmoc/tBu strategy, a strong acid treatment is employed. A common cleavage cocktail is Reagent K, which typically contains trifluoroacetic acid (TFA), water, phenol, thioanisole, and 1,2-ethanedithiol. researchgate.net TFA acts as the cleavage agent, while the other components, known as scavengers, trap the reactive carbocations generated during the deprotection of side chains, preventing reattachment to the peptide. researchgate.netpeptide.com If a highly acid-sensitive 2-CTC resin was used, the peptide can be cleaved under much milder conditions, leaving side-chain protecting groups intact if desired. researchgate.net

Mitigation of Aggregation Phenomena in Challenging Sequences via Pseudoproline Dipeptides

For a short and simple dipeptide like this compound, aggregation during SPPS is generally not a significant issue. However, when this sequence is part of a longer, more complex peptide, there is a risk of the growing peptide chain folding and aggregating on the resin through intermolecular hydrogen bonds. chempep.comwikipedia.org This aggregation can hinder reagent access, leading to incomplete reactions and low yields. sigmaaldrich.com

A powerful strategy to overcome this is the incorporation of pseudoproline dipeptides. chempep.comwikipedia.org These are derivatives of serine or threonine where the side-chain hydroxyl group is cyclized to form an oxazolidine ring. wikipedia.orgiris-biotech.de This structure introduces a "kink" into the peptide backbone, similar to proline, which disrupts the formation of secondary structures like β-sheets that cause aggregation. chempep.comiris-biotech.de While not directly applied to the this compound unit itself, a pseudoproline could be strategically placed in a nearby Ser or Thr residue within a longer, aggregation-prone sequence containing this compound to enhance solvation and improve synthetic outcomes. iris-biotech.de

Solution-Phase Peptide Synthesis (LPPS) Approaches for this compound

Solution-phase peptide synthesis, also referred to as liquid-phase peptide synthesis (LPPS), represents the classical approach to peptide construction. wikipedia.orgnih.gov In this method, all reactions, including protection, coupling, and deprotection, are carried out in a homogeneous solution. acs.orglibretexts.org While it can be more labor-intensive than SPPS due to the need for purification of intermediates after each step, LPPS is highly scalable and remains valuable for the large-scale industrial production of peptides. wikipedia.orgambiopharm.com

The synthesis of this compound in solution typically involves:

Protection of the α-amino group of phenylalanine, often with a Boc or Z (benzyloxycarbonyl) group, and protection of the glycine carboxyl group as an ester (e.g., methyl or benzyl ester). libretexts.orgstudy.com

Activation of the protected phenylalanine's carboxyl group with a coupling reagent.

Coupling of the two protected amino acids in a suitable organic solvent.

Purification of the resulting protected dipeptide, often by extraction or crystallization. acs.org

Final deprotection of both the N-terminus and C-terminus to yield the this compound dipeptide. libretexts.org

Recent advancements, such as the use of the coupling reagent T3P® (cyclic propylphosphonic anhydride), have been shown to facilitate rapid and efficient peptide bond formation in solution with no epimerization and water-soluble by-products, enhancing the sustainability of LPPS. nih.gov

Fragment Condensation Techniques for Dipeptide Synthesis

Fragment condensation involves the coupling of pre-synthesized peptide fragments. While often employed for longer peptides, the principles are applicable to dipeptide synthesis, particularly in solid-phase peptide synthesis (SPPS). This approach can be advantageous in overcoming challenges associated with stepwise synthesis, such as aggregation of the growing peptide chain. The efficiency of fragment condensation can be significantly influenced by the choice of solvent and coupling agents. For instance, studies on model peptides have shown that a 3:1 chloroform-phenol solvent system, in conjunction with diisopropylcarbodiimide (DIC) as a coupling agent and a combination of 3-hydroxy-3,4-dihydro-4-oxo-1,2,3-benzotriazine (HODhbt) and its tetrabutylammonium salt as an additive, can lead to higher efficiency compared to reactions in dimethylformamide (DMF) with DIC and HODhbt alone nih.gov.

While direct yield comparisons for this compound synthesis via fragment condensation versus stepwise approaches are not extensively documented in readily available literature, the success of fragment condensation in synthesizing complex peptides suggests its potential for efficient this compound construction, particularly in solid-phase methodologies. Research on isonitrile-mediated solid-phase fragment coupling has shown high yields for the synthesis of various dipeptides, such as Gly-Leu (95%) and a Gln-Leu dipeptide (94%), indicating the potential for high-efficiency couplings nih.gov.

Classical Coupling Methods and Their Efficiency in Solution Synthesis

Solution-phase synthesis remains a valuable technique for peptide bond formation, especially for large-scale production. The efficiency of coupling in solution is heavily dependent on the choice of coupling reagent, which activates the carboxylic acid group of one amino acid to facilitate nucleophilic attack by the amino group of the other.

A variety of coupling reagents have been developed over the years, each with its own set of advantages and disadvantages regarding reaction speed, yield, and prevention of racemization. Commonly used classes of coupling reagents include carbodiimides, phosphonium salts, and uronium/aminium salts.

| Coupling Reagent Class | Examples | Key Features |

| Carbodiimides | DCC (N,N'-Dicyclohexylcarbodiimide), DIC (N,N'-Diisopropylcarbodiimide), EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) | Widely used and cost-effective. Often used with additives like HOBt to suppress racemization. The byproduct of DCC (DCU) is poorly soluble, making it less suitable for solid-phase synthesis peptidescientific.com. |

| Phosphonium Salts | BOP (Benzotriazol-1-yl-oxy-tris(dimethylamino)phosphonium hexafluorophosphate), PyBOP (Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate) | Highly reactive and efficient. PyBOP has replaced BOP due to the carcinogenic nature of a BOP byproduct peptidescientific.com. |

| Uronium/Aminium Salts | HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate), HATU (O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate), COMU (1-[(1-(Cyano-2-ethoxy-2-oxoethylideneaminooxy)dimethylaminomorpholinomethylene)]methanaminium hexafluorophosphate) | Fast reaction kinetics and low racemization. HATU is generally more efficient than HBTU. COMU is a newer generation reagent with high efficiency and a better safety profile nih.gov. |

The choice of coupling reagent can significantly impact the yield and purity of the resulting dipeptide. For example, in the synthesis of the tripeptide Z-Gly-Phe-Val-OMe, the coupling reagent BEMT yielded 46% with 2.7% racemization, while the halogenouronium reagent PyClU gave only a 12% yield with 25% racemization nih.gov. While specific comparative yield data for this compound synthesis using a wide range of modern coupling reagents is not compiled in a single source, studies on other peptides provide insights into their relative efficiencies. The development of newer reagents like COMU has been driven by the need for higher coupling efficiency, reduced racemization, and improved safety profiles nih.gov.

Diastereoselective Synthesis of this compound Derivatives and Isosteres

The synthesis of this compound derivatives and isosteres, where the peptide bond is replaced by a surrogate, is an important area of research for developing peptidomimetics with improved stability and pharmacological properties. Diastereoselective synthesis aims to control the stereochemistry at newly formed chiral centers.

One approach involves the synthesis of heterocyclic this compound dipeptidomimetics. Enantiopure building blocks containing 1,3,4-oxadiazole, 1,2,4-oxadiazole, and 1,2,4-triazole ring systems have been synthesized to replace the this compound amide bond. These mimetics have been incorporated into biologically active peptides to study their conformational effects and biological activity.

Another strategy focuses on the synthesis of peptide isosteres, where the amide bond is replaced with a non-hydrolyzable mimic. For example, the diastereoselective synthesis of β-hydroxy-α-amino acids can be achieved through the nucleophilic addition of enolates of tricyclic iminolactones to aldehydes, yielding aldol adducts with high diastereoselectivity (up to >25:1 dr) nih.gov. These β-hydroxy-α-amino acids can serve as precursors for hydroxyethylene dipeptide isosteres. The synthesis of a protected Gln-Phe hydroxyethylene dipeptide isostere has been reported as a precursor for potential enzyme inhibitors sharif.edu.

Furthermore, research into the synthesis of β-phenylalanine derivatives has yielded various diastereoselective methods. For instance, a vinyl-Mannich type reaction has been used for the enantioselective synthesis of N-substituted β-phenylalanine derivatives with yields ranging from 53-81% and high diastereoselectivity nih.gov. These methods provide access to a diverse range of this compound analogs with controlled stereochemistry.

Enzymatic Synthesis of this compound

Enzymatic synthesis offers a green and highly selective alternative to chemical methods for dipeptide construction. Biocatalysis operates under mild conditions, often in aqueous environments, and can exhibit high stereoselectivity, which is a significant advantage in producing enantiomerically pure peptides.

Enzyme Selection and Immobilization Strategies for Biocatalysis

The choice of enzyme is critical for the successful enzymatic synthesis of this compound. Proteases, which naturally hydrolyze peptide bonds, can be used in reverse under specific conditions to catalyze their formation. Thermolysin and penicillin G acylase are two enzymes that have been investigated for dipeptide synthesis.

| Immobilization Method | Support Material | Key Features |

| Adsorption | Celite, Silica, Amberlite XAD-7, Polypropylene | Simple and mild conditions. Enzyme is physically adsorbed onto the support. Can be prone to enzyme leaching researchgate.net. |

| Covalent Attachment | Agarose gel | Forms a stable bond between the enzyme and the support, minimizing leaching. Can sometimes lead to conformational changes affecting activity nih.gov. |

| Entrapment | Polymeric matrices | The enzyme is physically entrapped within a porous matrix. Protects the enzyme from the bulk environment but can introduce mass transfer limitations. |

The performance of an immobilized enzyme is highly dependent on the immobilization technique and the support material. For instance, thermolysin immobilized on chemically surface-modified silica sol-gels has shown high matrix loading and good thermal and pH stability umich.edu. The choice of immobilization strategy should be tailored to the specific enzyme and reaction conditions to maximize activity and stability.

Optimization of Reaction Conditions for Enzymatic Dipeptide Formation

The yield and efficiency of enzymatic dipeptide synthesis are highly sensitive to various reaction parameters. Optimization of these conditions is crucial for maximizing product formation and minimizing side reactions such as hydrolysis.

Key parameters that require optimization include:

pH: The pH of the reaction medium affects the ionization state of both the enzyme's active site and the substrates, thereby influencing catalytic activity. The optimal pH for thermolysin-catalyzed dipeptide synthesis can vary depending on the substrates, ranging from 5.8 to 7.3 nih.gov.

Temperature: Temperature influences the rate of the enzymatic reaction. However, excessively high temperatures can lead to enzyme denaturation. For immobilized thermolysin, an exponential increase in activity has been observed up to 85°C umich.edu.

Substrate Concentration and Ratio: The concentrations of the acyl donor and the nucleophile, as well as their molar ratio, can significantly impact the reaction equilibrium and rate. In the enzymatic synthesis of amoxicillin using penicillin G acylase, a 1/3 ratio of 6-aminopenicillanic acid to hydroxyphenylglycine methyl ester yielded the best results sharif.edu.

Water Content: In organic solvent systems, the amount of water is a critical parameter. A certain amount of water is essential for enzyme activity, but excess water can favor the hydrolytic side reaction. For the synthesis of dipeptide precursors with immobilized thermolysin in ethyl acetate, the highest initial synthetic rate was observed at a water content of 3.5% nih.gov.

A systematic approach to optimizing these parameters is necessary to achieve high yields in enzymatic this compound synthesis.

| Parameter | Optimal Range/Value (Example) | Enzyme/System |

| pH | 5.8 - 7.3 | Thermolysin nih.gov |

| Temperature | Up to 85°C (for immobilized) | Thermolysin umich.edu |

| Substrate Ratio (Acyl Donor:Nucleophile) | 1:3 | Penicillin G Acylase (for amoxicillin) sharif.edu |

| Water Content (in organic solvent) | 3.5% | Immobilized Thermolysin in ethyl acetate nih.gov |

Stereoselectivity and Yield Enhancement in Biocatalytic this compound Synthesis

A major advantage of enzymatic synthesis is the high stereoselectivity of enzymes, which typically act on only one enantiomer of a chiral substrate. This inherent property allows for the production of enantiomerically pure dipeptides without the need for chiral auxiliaries or extensive purification to remove unwanted stereoisomers. For example, penicillin acylase-catalyzed synthesis has been used to prepare a range of D-(-)-phenylglycyl-L-X dipeptides, demonstrating the enzyme's stereospecificity researchgate.net.

Emerging and Green Synthetic Routes

Recent advancements in peptide synthesis have focused on developing more efficient, sustainable, and environmentally friendly methodologies. These emerging routes aim to address the limitations of traditional synthesis, such as long reaction times, significant waste generation, and the use of hazardous chemicals. By integrating innovative technologies and adhering to the principles of green chemistry, these methods offer promising alternatives for the synthesis of dipeptides like this compound.

Microwave-Assisted Peptide Synthesis for Enhanced Efficiency

Microwave-assisted solid-phase peptide synthesis (MA-SPPS) has emerged as a valuable technology for accelerating the synthesis of peptides. formulationbio.com By utilizing microwave energy, this method significantly enhances the rates of both coupling and deprotection steps in the synthesis cycle. sigmaaldrich.cnambiopharm.com This rapid and uniform heating of the reaction system leads to shorter reaction times, improved peptide yields, and higher purity of the final product. formulationbio.comcreative-peptides.com

The application of microwave irradiation can reduce the time for most amino acid couplings to as little as five minutes and decrease the Fmoc removal time to just three minutes. nih.gov This acceleration of reaction kinetics is particularly beneficial for overcoming challenges associated with "difficult" peptide sequences that are prone to aggregation. sigmaaldrich.cn Furthermore, microwave technology can help to minimize common side reactions such as racemization and aspartimide formation when optimized methods are employed. nih.gov Studies have shown that microwave-assisted synthesis can be performed with low levels of amino acid enantiomerization. nih.gov

The efficiency of MA-SPPS is highlighted by its ability to produce complex peptides in a fraction of the time required by conventional methods, with some syntheses achieving high crude purity in under four hours. creative-peptides.com This technology not only boosts efficiency but also offers better reproducibility. formulationbio.com

Table 1: Comparison of Conventional and Microwave-Assisted Peptide Synthesis

| Feature | Conventional SPPS | Microwave-Assisted SPPS (MA-SPPS) |

|---|---|---|

| Reaction Time | Significantly longer, often hours per cycle | Significantly shorter, minutes per cycle nih.gov |

| Efficiency | Lower for difficult sequences | More efficient, especially for difficult-to-synthesize peptides formulationbio.com |

| Peptide Yield & Purity | Can be lower, with more byproducts | Generally higher yield and purity formulationbio.comcreative-peptides.com |

| Side Reactions | Prone to aggregation and racemization | Can minimize side reactions with optimized protocols nih.gov |

| Energy Input | Conventional heating | Direct, uniform microwave irradiation creative-peptides.com |

Flow Chemistry Applications in Dipeptide Synthesis

Flow chemistry has become a powerful tool for the chemical synthesis of peptides, offering significant advantages over traditional batch methods. chimia.ch In flow-based solid-phase peptide synthesis (SPPS), reagents are continuously passed through a reactor containing the solid support, allowing for precise control over reaction conditions such as temperature, pressure, and reaction time. chimia.chresearchgate.net This high level of control and the ability for in-line analysis provide valuable data on each coupling and deprotection step. chimia.ch

A key benefit of flow chemistry is the improved efficiency of coupling reactions. Reagents pass through the solid support in a concentrated band, which can enhance coupling efficiency and reduce the required excess of amino acids and coupling reagents. chimia.ch For instance, some flow systems have demonstrated successful synthesis using only 1.5 equivalents of amino acids. chimia.ch This reduction in reagent use contributes to a more sustainable and cost-effective process, especially when employing expensive unnatural amino acids. vapourtec.comvapourtec.com

Heating in flow chemistry systems can prevent the formation of β-sheet structures that lead to peptide aggregation and can also increase reaction kinetics, which is particularly useful for sterically hindered couplings. vapourtec.comvapourtec.com The ability to pre-heat and pre-activate amino acids before they reach the resin ensures faster and more efficient coupling cycles. vapourtec.com Furthermore, by carefully controlling parameters like flow rate, side reactions such as racemization can be significantly minimized. chemrxiv.org The continuous removal of reaction by-products also contributes to higher purity of the final peptide. vapourtec.com

Table 2: Advantages of Flow Chemistry in Dipeptide Synthesis

| Advantage | Description | Source |

|---|---|---|

| Improved Efficiency | Concentrated reagent bands enhance coupling efficiency. | chimia.ch |

| Reduced Reagent Use | Requires less excess of amino acids and coupling reagents. | chimia.chvapourtec.com |

| Precise Control | Allows for exact management of temperature, time, and flow rate. | chimia.ch |

| Minimized Side Reactions | Reduces aggregation and racemization through controlled conditions. | vapourtec.comchemrxiv.org |

| Real-Time Monitoring | In-line analytics enable immediate identification of synthesis issues. | vapourtec.comvapourtec.com |

| Enhanced Purity | Continuous removal of by-products leads to cleaner crude products. | vapourtec.com |

Green Chemistry Principles in this compound Synthesis (e.g., solvent selection, waste reduction, solvent recycling, reagent efficiency)

The application of green chemistry principles to peptide synthesis is crucial for minimizing the environmental impact of these processes. yale.eduepa.govpeptide.com Traditional peptide synthesis, particularly SPPS, is known for generating significant amounts of hazardous waste, primarily from solvents like N,N-dimethylformamide (DMF) and dichloromethane (DCM). rsc.orgtandfonline.com The twelve principles of green chemistry provide a framework for designing safer and more sustainable synthetic routes. yale.edu

Solvent Selection: A major focus of greening peptide synthesis is the replacement of hazardous solvents. rsc.org Propylene carbonate has been identified as a green polar aprotic solvent that can substitute for DMF and DCM in both solution- and solid-phase synthesis. rsc.org Other greener alternatives that have been investigated include 2-methyltetrahydrofuran (2-MeTHF), cyclopentylmethyl ether (CPME), N-butylpyrrolidone (NBP), and various solvent mixtures like anisole/N-formylmorpholine (NFM) and anisole/N-butylpyrrolidinone. ambiopharm.combiotage.comrgdiscovery.comrsc.org These solvents are often less toxic and can be derived from renewable sources. tandfonline.com

Waste Reduction and Reagent Efficiency: Green chemistry emphasizes waste prevention over treatment. epa.gov Flow chemistry, as discussed previously, inherently reduces solvent usage compared to batch techniques. vapourtec.com Microwave-assisted methods can also contribute to waste reduction by enabling "wash-free" protocols that significantly decrease the volume of waste generated. creative-peptides.comnih.gov Maximizing atom economy, which involves designing syntheses where the maximum proportion of starting materials ends up in the final product, is another core principle. acs.org The use of catalytic reagents is preferred over stoichiometric ones, as catalysts are used in small amounts and can carry out a reaction multiple times. yale.eduepa.gov

Energy Efficiency and Renewable Feedstocks: Designing for energy efficiency involves conducting reactions at ambient temperature and pressure whenever possible. yale.eduacs.org The use of raw materials and feedstocks that are renewable rather than depleting is also a key aspect of green chemistry. epa.gov

Table 3: Application of Green Chemistry Principles to Peptide Synthesis

| Principle | Application in this compound Synthesis |

|---|---|

| Prevention of Waste | Utilizing flow chemistry and microwave-assisted "wash-free" methods to minimize waste generation. creative-peptides.comvapourtec.com |

| Safer Solvents and Auxiliaries | Replacing hazardous solvents like DMF with greener alternatives such as propylene carbonate, 2-MeTHF, or NBP. rsc.orgbiotage.comrgdiscovery.com |

| Design for Energy Efficiency | Employing methods that can be run at or near ambient temperatures, or using efficient heating methods like microwave irradiation to reduce energy consumption. creative-peptides.comyale.edu |

| Use of Catalysis | Preferring catalytic reagents over stoichiometric ones to reduce waste. epa.gov |

| Reduce Derivatives | Minimizing the use of temporary protecting groups to avoid additional reaction steps and waste. yale.eduacs.org |

Chemoenzymatic Hybrid Methodologies for Dipeptide Synthesis

The synthesis can be designed where peptide fragments are first produced via chemical methods like SPPS and then joined together enzymatically in solution. rsc.org This is particularly useful for the synthesis of longer peptides. bachem.com Enzymes can also be used to directly synthesize dipeptides from amino acid esters and amides. nih.gov For instance, carboxypeptidase Y has been used for the synthesis of N-terminal free dipeptide-amides. nih.gov

A key advantage of chemoenzymatic methods is that they typically occur in aqueous media under mild pH and temperature conditions, making them an environmentally friendly alternative. bachem.com The high specificity of enzymes also ensures that side reactions and racemization are minimized. bachem.com Researchers are continually exploring new enzymes and engineering existing ones to broaden the scope and efficiency of chemoenzymatic peptide synthesis. nih.gov

Table 4: Features of Chemoenzymatic Peptide Synthesis

| Feature | Description | Source |

|---|---|---|

| High Selectivity | Enzymes catalyze specific peptide bond formation, minimizing side reactions. | nih.govbachem.com |

| Mild Reaction Conditions | Reactions are typically performed in aqueous solutions at near-neutral pH. | bachem.com |

| Reduced Need for Protecting Groups | The specificity of enzymes often eliminates the need for side-chain protection. | bachem.com |

| Environmentally Friendly | Reduces the use of organic solvents and harsh reagents. | bachem.com |

| Hybrid Approach | Combines the flexibility of chemical synthesis with the efficiency of enzymatic catalysis. | rsc.org |

Advanced Structural and Conformational Investigations of Phe Gly

Spectroscopic Characterization Techniques for Conformational Analysis

Spectroscopic methods are indispensable tools for exploring the conformational preferences of peptides. By interacting with the molecule in distinct ways, different spectroscopic techniques provide complementary information about bond vibrations, electronic transitions, and the spatial arrangement of atoms.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Dipeptide Conformation and Interactions

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for determining the three-dimensional structure and dynamics of molecules in solution. For dipeptides like Phe-Gly, NMR can provide detailed information about the relative orientation of different parts of the molecule and their interactions with the surrounding solvent. mdpi.com

One of the key parameters obtained from NMR spectra is the vicinal (three-bond) HN-Hα coupling constant (³J(HNHα)). This value is related to the dihedral angle φ (phi), which describes the rotation around the N-Cα bond, through the Karplus equation. mdpi.com By measuring these coupling constants, researchers can gain insights into the preferred backbone conformation of the dipeptide. mdpi.comnih.gov

Table 1: Representative ¹H and ¹³C NMR Chemical Shifts (ppm) for Dipeptides in Solution

| Atom | Gly-Phe ¹H | Phe-Ala ¹H | Gly-Phe ¹³Cγ |

| α-H (Gly) | ~3.7 | - | - |

| α-H (Phe) | ~4.2 | ~4.2 | - |

| α-H (Ala) | - | ~3.7 | - |

| Cγ (Phe) | - | - | ~7.0 ppm range |

Note: Chemical shifts are approximate and can vary depending on solvent and pH. The ¹³Cγ shift range for phenylalanine in dipeptides is notably large, indicating sensitivity to the local environment.

Circular Dichroism (CD) Spectroscopy for Secondary Structure Elements (if applicable for dipeptides)

Circular Dichroism (CD) spectroscopy is a widely used technique to investigate the secondary structure of proteins and larger peptides by measuring the differential absorption of left and right circularly polarized light. creative-proteomics.comnih.gov Characteristic CD spectra are associated with α-helices, β-sheets, and random coils. creative-proteomics.com

However, the application of CD spectroscopy to a small dipeptide like this compound for the determination of secondary structure elements is nuanced. The concept of well-defined secondary structures like α-helices and β-sheets is generally not applicable to molecules as short as dipeptides. These structures require a series of residues to form the characteristic hydrogen bonding patterns.

Nevertheless, CD spectroscopy can still provide valuable information about the conformational preferences and the chirality of the local environment of the chromophores in this compound, primarily the peptide bond and the phenyl group. researchgate.netmdpi.com Theoretical studies on cyclic dipeptides, such as cyclo(Gly-Phe), have shown that the CD spectrum is sensitive to the molecule's conformation. researchgate.net Experimental CD studies on related cyclic dipeptides have successfully differentiated between various stereoisomers based on their unique spectral signatures in the 200–250 nm region. nih.gov For linear dipeptides, the CD spectrum would likely reflect an average of the various conformations present in solution, rather than a distinct secondary structure. springernature.com

Vibrational Spectroscopy (FTIR, Raman) for Peptide Bond Environment and Interactions

Vibrational spectroscopy, encompassing Fourier-Transform Infrared (FTIR) and Raman spectroscopy, provides detailed information about the vibrational modes of a molecule. researchgate.net These techniques are particularly sensitive to the chemical environment of the peptide bond and can be used to study hydrogen bonding and conformational changes. researchgate.netresearchgate.net

The amide I band (primarily C=O stretching) and the amide II band (a combination of N-H in-plane bending and C-N stretching) in the IR spectrum are particularly informative. mdpi.com The frequencies of these bands are sensitive to the backbone conformation and hydrogen bonding patterns. researchgate.netmdpi.com For instance, a study on Fmoc-Phe-Gly showed distinct vibrational signatures in the amide regions. researchgate.net

Raman spectroscopy, which measures the inelastic scattering of light, is also a powerful tool for studying peptide structure. nih.gov It is particularly sensitive to the vibrations of the aromatic side chain of phenylalanine, providing information about its environment and interactions. researchgate.net Low-frequency Raman spectroscopy can probe the collective vibrational modes of self-assembled peptide structures. nih.gov

Table 2: Key Vibrational Frequencies (cm⁻¹) for Fmoc-Phe-Gly

| Vibrational Mode | Powder (IR) | Electrospun Fiber (IR) | Powder (Raman) | Electrospun Fiber (Raman) |

| Amide II | 1535 | 1535 | - | - |

| Amide I / C=O | ~1700 | ~1700 | - | - |

| C-O-H Bending | 1175 | 1175 | - | - |

| In-plane C-H Bending (Fluorenyl) | - | - | 1300, 1490 | 1300, 1490 |

| Out-of-plane Ring Bending | 740 | 740 | - | - |

Source: Adapted from vibrational spectroscopic analysis of Fmoc-Phe-Gly. researchgate.net

Computational Chemistry and Molecular Modeling Studies of this compound

Computational methods provide a powerful complement to experimental techniques, offering a detailed, atomistic view of the structure, dynamics, and energetics of dipeptides like this compound.

Quantum Mechanical (QM) Calculations of Electronic Structure and Potential Energy Surfaces

Quantum mechanical (QM) calculations, based on the principles of quantum mechanics, can be used to determine the electronic structure and energies of different molecular conformations. mdpi.comresearchgate.net These calculations are fundamental to understanding the intrinsic stability of various this compound structures and the nature of the chemical bonds within the molecule.

By systematically changing the dihedral angles of the this compound backbone and calculating the energy at each point, a potential energy surface (PES) can be generated. nih.gov The PES provides a map of the energy landscape of the molecule, revealing the low-energy (and therefore more probable) conformations. nih.gov Theoretical calculations on dipeptides have been used to assign NEXAFS (Near-Edge X-ray Absorption Fine Structure) spectra, which probe the electronic transitions from core levels to unoccupied molecular orbitals. nih.gov

QM methods, such as Density Functional Theory (DFT) and ab initio calculations, have been employed to study intermolecular hydrogen-bond interactions in dipeptide systems with water. nih.govnih.gov These studies help to elucidate how the solvent influences the conformational preferences of the dipeptide.

Table 3: Calculated Properties of Dipeptides from QM Studies

| Property | Method | Basis Set | Finding |

| Geometry Optimization | B3LYP | 6-31+G(d,p) | Provides lowest-energy structures. |

| NEXAFS Spectra | Theoretical Calculations | - | Assigns peaks to specific electronic transitions. nih.gov |

| Intermolecular Interactions | MP2, B3LYP | 6-311++G** | Determines strength of hydrogen bonds with water. nih.gov |

Molecular Dynamics (MD) Simulations of Dipeptide Dynamics and Solvent Effects

Molecular Dynamics (MD) simulations are a computational technique used to study the time evolution of a molecular system. researchgate.net By solving Newton's equations of motion for all the atoms in the system, MD simulations can provide a detailed picture of the conformational dynamics of this compound and its interactions with solvent molecules, typically water. mdpi.comcardiff.ac.uk

MD simulations have been used to investigate the behavior of dipeptides in aqueous solutions. nih.govmdpi.com These simulations can reveal how the presence of water molecules influences the conformational ensemble of this compound, for example, by forming hydrogen bonds with the peptide backbone and side chains. nih.gov The simulations can also be used to study the aggregation behavior of dipeptides. Coarse-grained MD simulations, which use a simplified representation of the molecule, have been employed to study the association of various dipeptides, including those containing phenylalanine. nih.gov

The results of MD simulations can be used to calculate various structural and dynamic properties, such as the root-mean-square deviation (RMSD) to assess structural stability, and radial distribution functions (RDFs) to characterize the solvation shell around the dipeptide. researchgate.netnsf.gov

Table 4: Parameters and Outputs of a Typical MD Simulation of a Dipeptide in Water

| Parameter | Description | Typical Value/Method |

| Force Field | Defines the potential energy function of the system. | CHARMM36m, AMBER |

| Water Model | Describes the properties of water molecules. | TIP3P |

| Simulation Time | The duration of the simulation. | 100-500 ns |

| Temperature | The temperature at which the simulation is run. | 300 K |

| Pressure | The pressure at which the simulation is run. | 1 atm |

| Output | Description | |

| Trajectory | The positions and velocities of all atoms over time. | |

| RMSD | A measure of the average distance between the atoms of superimposed structures. | |

| RDF | Describes how the density of surrounding particles varies as a function of distance from a reference particle. |

Conformational Sampling and Free Energy Landscape Analysis

The conformational space of this compound is explored through computational methods such as molecular dynamics (MD) simulations, which track the atomic movements over time. These simulations, often performed in a simulated aqueous environment to mimic physiological conditions, generate a vast number of possible conformations. The stability and probability of these conformations are then analyzed to construct a free energy landscape.

The free energy landscape is a topographical map where the valleys represent stable or metastable conformational states and the mountains represent the energy barriers that must be overcome for the dipeptide to transition from one state to another. The primary coordinates used to define this landscape for dipeptides are the backbone dihedral angles, phi (φ) and psi (ψ), which describe the rotation around the N-Cα and Cα-C bonds, respectively. A plot of these angles, known as a Ramachandran plot, reveals the allowed and disallowed regions of conformational space due to steric hindrance. proteopedia.orgwikipedia.orgslideshare.net

Table 1: Key Methodologies in Conformational Analysis of Dipeptides

| Methodology | Description | Key Outputs |

| Molecular Dynamics (MD) Simulation | A computational method that simulates the physical movements of atoms and molecules. | Trajectories of atomic positions over time, enabling the sampling of various conformations. |

| Free Energy Landscape Analysis | A method to visualize the energy associated with different molecular conformations. | Identification of stable and metastable states (energy minima) and transition states (energy barriers). |

| Ramachandran Plot | A plot of the main chain dihedral angles (φ and ψ) of amino acid residues in a polypeptide chain. | Visualization of allowed and disallowed regions of the conformational space. proteopedia.orgwikipedia.orgslideshare.net |

Docking Studies of this compound with Model Biomolecules (e.g., receptors, enzymes)

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. In the context of this compound, docking studies can provide insights into how this dipeptide might interact with the binding sites of proteins, such as receptors and enzymes. These studies are crucial for understanding its potential biological roles and for the design of peptidomimetics with therapeutic applications.

Furthermore, research on larger peptides containing the this compound motif provides clues about its interaction patterns. For example, a study involving the docking of a pentapeptide containing a Phe-Asp-Gly-Asp-Phe sequence with the enzyme superoxide dismutase (SOD) highlighted the importance of the phenylalanine residue in forming π-stacking interactions within the enzyme's binding pocket. This suggests that the phenyl group of this compound is likely to play a significant role in its binding to protein targets through hydrophobic and aromatic interactions.

Table 2: Examples of this compound and Related Peptide Interactions with Biomolecules

| Interacting Molecule(s) | Biomolecule Target | Type of Study | Key Findings |

| This compound dipeptidomimetics | Peptide transporters (PEPT1, PEPT2) | Affinity studies | The amide bond is not essential for binding, but its replacement affects affinity. |

| Phe-Asp-Gly-Asp-Phe peptide | Superoxide Dismutase (SOD) | Molecular docking | The phenylalanine residue participates in π-stacking interactions. |

Crystallographic Studies and Solid-State Conformations

Crystallographic studies, particularly X-ray diffraction, provide precise information about the three-dimensional structure of molecules in their solid state. This data is invaluable for understanding the intrinsic conformational preferences of a molecule and the nature of its intermolecular interactions.

X-ray Diffraction Analysis of Dipeptide Crystal Structures

While a specific crystal structure of the simple this compound dipeptide is not detailed in the provided search results, the analysis of crystal structures of related dipeptides and larger peptides containing phenylalanine offers significant insights into the likely solid-state conformation and packing of this compound.

Studies on isomeric dipeptides such as Ile-Phe and Phe-Ile reveal that they often form layered structures in the solid state, with alternations of hydrophobic and hydrophilic regions. This arrangement is driven by the segregation of the nonpolar side chains and the polar backbone and termini. The crystal packing is typically stabilized by a network of hydrogen bonds involving the amino and carboxyl groups of the peptide backbone.

Furthermore, the crystal structure of a collagen-like peptide containing Gln and Phe has demonstrated the presence of NH–π interactions between the amide hydrogen of the backbone and the aromatic ring of phenylalanine. This type of interaction is a significant force in the stabilization of peptide and protein structures. In the solid state of this compound, it is highly probable that similar intermolecular interactions, including hydrogen bonds between the backbone amide and carboxyl groups, as well as potential π-π stacking of the phenyl rings and CH-π interactions, would govern the crystal packing. The molecules would likely exist as zwitterions, with a protonated amino group and a deprotonated carboxyl group, facilitating strong electrostatic interactions and hydrogen bonding.

Table 3: Common Intermolecular Interactions in Phenylalanine-Containing Peptide Crystals

| Interaction Type | Description | Potential Role in this compound Crystals |

| Hydrogen Bonding | An electrostatic attraction between a hydrogen atom covalently bonded to a more electronegative atom and another nearby electronegative atom. | Primary force in stabilizing the crystal lattice, involving the peptide backbone's N-H and C=O groups, as well as the terminal amino and carboxyl groups. |

| π-π Stacking | Attractive, noncovalent interactions between aromatic rings. | Phenyl rings of adjacent this compound molecules may stack on top of each other, contributing to crystal stability. |

| NH–π Interaction | An interaction between an N-H group and a π-system. | The amide N-H of one this compound molecule could interact with the phenyl ring of another. |

| Hydrophobic Interactions | The tendency of nonpolar molecules or parts of molecules to aggregate in an aqueous solution and exclude water molecules. | The phenyl side chains are likely to cluster together, forming hydrophobic regions within the crystal. |

Biological Interactions and Mechanistic Insights Molecular and Cellular Level

Enzymatic Hydrolysis and Biodegradation Pathways of Phe-Gly

The breakdown of this compound is mediated by peptidases, enzymes that catalyze the hydrolysis of peptide bonds. This process is fundamental to protein catabolism and the recycling of amino acids.

Peptidases are broadly classified as exopeptidases, which cleave terminal peptide bonds, and endopeptidases, which act within the peptide chain. nih.gov The hydrolysis of a dipeptide like this compound is primarily carried out by exopeptidases, specifically dipeptidases. However, the specificity of many peptidases allows them to act on this compound depending on the surrounding amino acid sequence in a larger peptide.

Several peptidases have been identified that recognize and cleave peptide bonds involving phenylalanine and glycine (B1666218):

Aminopeptidase N (APN) : This widely studied exopeptidase preferentially hydrolyzes neutral amino acids from the N-terminus of oligopeptides and is more effective on oligopeptides than dipeptides. nih.gov Its broad specificity for neutral residues suggests it could potentially act on peptides with N-terminal phenylalanine. researchgate.net

Neutral Endopeptidase (NEP) : Also known as neprilysin, this enzyme hydrolyzes peptide bonds on the N-terminal side of hydrophobic amino acids, including phenylalanine. nih.gov Therefore, in a larger peptide sequence (e.g., X-Phe-Gly), NEP could cleave the bond preceding phenylalanine.

Cathepsin E : This aspartyl peptidase shows a preference for phenylalanine at the P1 position (the amino acid contributing the carboxyl group to the scissile bond). nih.gov This indicates that Cathepsin E can efficiently cleave the this compound bond within a larger polypeptide chain.

Renal Brush Border Enzymes : The kidney plays a significant role in peptide metabolism. Enzymes located on the renal brush border are capable of cleaving di- and tripeptides. The Gly-Phe bond within a Gly-Phe-Lys linker has been shown to be cleaved by these enzymes, demonstrating their ability to act on sequences containing this compound. nih.gov

Kinetic studies quantify the efficiency and affinity of enzyme-substrate interactions. While specific kinetic parameters for this compound hydrolysis by a dedicated dipeptidase are not extensively detailed in the cited literature, data from related substrates and enzymes provide a framework for understanding these interactions.

The uncatalyzed hydrolysis of peptide bonds in neutral solution is an extremely slow process, with half-lives estimated to be in the hundreds of years, underscoring the necessity of enzymatic catalysis. acs.org Proteases dramatically accelerate this rate. For instance, the catalytic proficiency ((kcat/Km)/knon) of some proteases can be as high as 4 x 1017 M-1. acs.org

Kinetic parameters for aminopeptidases acting on various N-terminal amino acids show a preference for hydrophobic residues. An aminopeptidase N from chicken intestine, for example, preferentially hydrolyzed substrates with N-terminal Leucine (Km = 0.1 mM), followed by Alanine, Phenylalanine, Tyrosine, and Glycine. researchgate.net This suggests that the phenylalanine residue in this compound would be well-recognized by the S1 binding pocket of many aminopeptidases.

| Enzyme/System | Substrate/Condition | Parameter | Value | Reference |

| Aminopeptidase N (Chicken Intestine) | Leu-β-NA | Km | 0.1 mM | researchgate.net |

| Phenylalanine Hydroxylase | Phenylalanine | Kd | 65 µM (for BH4) | nih.gov |

| Uncatalyzed Hydrolysis | Acetylglycylglycine (25 °C, pH 7) | knon | 2 x 10-11 s-1 | acs.org |

Substrate specificity profiling is a powerful technique to determine the amino acid preferences of peptidases at various positions surrounding the cleavage site (scissile bond). The positions are denoted P4-P3-P2-P1 ↓ P1'-P2'-P3'-P4', where the arrow indicates the cleaved bond.

P1 Specificity : Many peptidases have a distinct preference for certain amino acids at the P1 position. For this compound, phenylalanine occupies the P1 position. Multiplex substrate profiling has shown that enzymes like Cathepsin E strongly favor Phenylalanine at P1. nih.gov This makes the this compound bond a prime target for such enzymes when it is part of a larger peptide.

P1' Specificity : Glycine occupies the P1' position in this compound. The requirements for the P1' position are often less stringent than for P1 but can still influence cleavage efficiency. For example, Factor Xa, a serine protease, shows a preference for Glycine at the P2 position, but its P1' preferences are broader. pnas.org The small, non-bulky nature of glycine at the P1' position is generally well-tolerated by the S1' binding pocket of many proteases.

Dipeptide Transport vs. Hydrolysis : In intestinal models, the relative rates of hydrolysis and transport determine the metabolic fate of dipeptides. Studies in rats have shown that for this compound, the rate of brush border hydrolysis often exceeds the rate of its disappearance from the lumen. This suggests that a significant portion of this compound is hydrolyzed at the intestinal brush border before its constituent amino acids are absorbed. This contrasts with the dipeptide Gly-Phe, which appears to be transported intact more readily and subsequently hydrolyzed by intracellular peptidases. semanticscholar.org

Transport Mechanisms Across Model Biological Barriers (In vitro Studies)

The Caco-2 cell line, derived from human colorectal adenocarcinoma, is a widely used in vitro model to predict the oral absorption of compounds. researchgate.netresearchgate.net When cultured, these cells differentiate to form a polarized monolayer that mimics the barrier properties of the human intestinal epithelium, expressing various transport proteins. researchgate.net The apparent permeability coefficient (Papp) is a standard measure used in these assays to quantify the rate at which a compound crosses the cell monolayer. nih.gov

Studies investigating the transport of this compound and its mimetics utilize Caco-2 cells to assess their affinity for peptide transporters, such as the human peptide transporter 1 (hPEPT1). The affinity of natural this compound for hPEPT1 expressed in Caco-2 cells has been quantified, showing a Ki value of 0.20 mM. acs.orgnih.gov This indicates a specific interaction between the dipeptide and the transporter.

Research on this compound dipeptidomimetics, where the amide bond is replaced by isosteres like ketomethylene, has provided further insight. For one such ketomethylene analogue, transepithelial transport studies indicated active transport across Caco-2 monolayers. acs.orgnih.gov The intracellular uptake of this analogue was significantly reduced (a 3-fold reduction) in the presence of Gly-Pro, a competitive inhibitor, confirming the involvement of an active transport mechanism. acs.orgnih.gov

The efflux ratio (ER), calculated as the ratio of basolateral-to-apical Papp to apical-to-basolateral Papp, is used to identify compounds that are actively transported out of the cells by efflux pumps like P-glycoprotein. An ER greater than 2 typically signifies active efflux. researchgate.net While specific Papp values for this compound itself are not detailed in the provided context, the classification of permeability based on Papp values is well-established:

Poorly absorbed: Papp < 1 x 10-6 cm/sec

Moderately absorbed: Papp between 1-10 x 10-6 cm/sec

Well absorbed: Papp > 10 x 10-6 cm/sec nih.gov

| Compound | Transporter | Cell Line | Affinity (Ki) |

|---|---|---|---|

| This compound | hPEPT1 | Caco-2 | 0.20 mM |

| This compound Ketomethylene Isostere | hPEPT1 | Caco-2 | 0.40 mM |

| This compound | rPEPT2 | SKPT | 14.6 µM |

| This compound Ketomethylene Isostere | rPEPT2 | SKPT | 18.8 µM |

Computational modeling serves as a valuable tool to predict and understand the interactions between small molecules, like dipeptides, and membrane transporters. nih.govnih.gov These methods are particularly useful given the challenges in experimentally determining the high-resolution structures of many transport proteins. nih.gov

Several computational approaches are employed. Ligand-based modeling uses the structural and molecular properties of a series of known substrates or inhibitors to build a predictive model. nih.gov This can involve creating quantitative structure-activity relationship (QSAR) models. Structure-based modeling , on the other hand, relies on the 3D structure of the transporter protein, often obtained through homology modeling if an experimental structure is unavailable. nih.govnih.gov This allows for computational docking of ligands like this compound into the predicted binding site to score the interaction. nih.gov

Machine learning algorithms, such as Support Vector Machines (SVMs), are increasingly used to develop robust prediction models. These models integrate various protein sequence features, including amino acid composition, dipeptide composition, and evolutionary information from position-specific scoring matrices (PSSM), to predict the substrate specificity of transporters. plos.org Recently, a general machine learning model called SPOT was developed, which uses Transformer Networks to numerically represent both transporters and potential substrates to predict specific interactions with high accuracy. plos.orgbiorxiv.org

For dipeptide transporters like PepTSt, a bacterial homolog of human peptide transporters, computational methods have been used to predict the binding affinities of various dipeptides. nih.gov These studies use endpoint free energy methods and more rigorous alchemical free energy calculations (e.g., thermodynamic integration) to rank potential substrates, providing insights into the molecular basis of transporter promiscuity. nih.gov Such models can predict whether a dipeptide like this compound is likely to be a substrate for a specific transporter based on its physicochemical properties and how they complement the transporter's binding pocket.

Role in Peptide and Protein Biosynthesis and Post-Translational Modifications (as a precursor or motif)

Phenylalanine and glycine are both proteinogenic amino acids encoded by the universal genetic code and are fundamental building blocks in ribosomal protein synthesis. wikipedia.org During translation, aminoacyl-tRNA synthetases charge their respective tRNA molecules with either phenylalanine or glycine. These charged tRNAs are then delivered to the ribosome, where they are incorporated into a growing polypeptide chain according to the sequence of codons on the messenger RNA (mRNA).

Beyond this fundamental role, the this compound dipeptide unit can be incorporated into larger biomolecules through non-ribosomal peptide synthesis (NRPS). NRPS assembly lines are large, multi-enzyme complexes that synthesize a wide range of natural products, including many antibiotics. nih.gov In this system, specific adenylation (A) domains select and activate individual amino acids (both proteinogenic and non-proteinogenic) as aminoacyl adenylates. nih.govrsc.org These activated monomers are then tethered to a peptidyl carrier protein (PCP) or thiolation (T) domain. nih.gov A condensation (C) domain then catalyzes the formation of a peptide bond between two successively tethered amino acids. nih.gov Therefore, an NRPS module containing a phenylalanine-activating A-domain followed by a module with a glycine-activating A-domain would directly incorporate the this compound motif as a precursor unit into a larger peptide structure.

The Phenylalanine-Glycine (this compound or FG) motif is a repeating amino acid sequence that plays a crucial structural and functional role in a specific class of proteins known as FG-nucleoporins (FG-Nups). wikipedia.org These proteins are intrinsically disordered and are primary components of the nuclear pore complex (NPC), the gateway that regulates the transport of molecules between the nucleus and the cytoplasm. pnas.orgembopress.org

The FG-repeat domains of these nucleoporins form a flexible, sieve-like meshwork within the central channel of the NPC. pnas.org This meshwork acts as a selective permeability barrier, allowing small molecules to diffuse through freely while preventing the passage of larger macromolecules. embopress.org Nuclear transport receptors can interact with the FG-repeats, enabling them to ferry cargo through this barrier. embopress.orgnih.gov The specific type of FG-repeat (e.g., FxFG, GLFG) can influence the cohesive interactions between nucleoporins and their role in forming the barrier. molbiolcell.org

The this compound motif is also significant in the context of protein aggregation and disease. In the transactive response DNA-binding Protein of 43 kDa (TDP-43), this compound motifs are key elements in the formation of pathological amyloid fibrils. nih.govbiorxiv.org NMR analyses have shown that while these motifs play a minor role in the initial formation of liquid-like droplets (condensates), they become immobilized and form the core of the mature, β-sheet-rich fibril structure. nih.govbiorxiv.orgplos.org This suggests a pivotal role for this compound sequences in the pathological transition from dynamic protein condensates to stable, disease-associated aggregates. nih.govnih.gov

Applications As a Building Block and in Advanced Materials Research

Utilisation in Larger Peptide and Protein Synthesis

Phe-Gly serves as a fundamental building block in the synthesis of more complex peptides and proteins. Its incorporation allows for the creation of sequences with specific properties, valuable in drug development and biochemical research. chemimpex.com Techniques like solid-phase peptide synthesis (SPPS) commonly utilize protected forms of dipeptides like Boc-Phe-Gly-OMe or Fmoc-Phe-Gly-OH, where protecting groups facilitate controlled coupling reactions and prevent unwanted side reactions during the sequential addition of amino acids. smolecule.comchemimpex.com

Self-Assembly and Supramolecular Architectures of this compound and Related Dipeptides

Dipeptides, including this compound and those containing aromatic residues like phenylalanine, have demonstrated a remarkable ability to self-assemble into ordered supramolecular architectures. frontiersin.orgfrontiersin.orgaksaray.edu.tr This spontaneous organization is driven by non-covalent interactions and can lead to the formation of various nanostructures. frontiersin.orgfrontiersin.orgaksaray.edu.trresearchgate.net

Driving Forces and Mechanisms of Dipeptide Self-Assembly (e.g., hydrogen bonding, π-π stacking, hydrophobic interactions, electrostatic interactions)

The self-assembly of dipeptides is orchestrated by a combination of intermolecular forces. Key driving forces include hydrogen bonding between amide groups in the peptide backbone, which is fundamental to the formation of ordered structures like beta-sheets. frontiersin.orgrsc.orgmdpi.com Hydrophobic interactions play a significant role, particularly involving the nonpolar side chains of amino acids like phenylalanine, driving the aggregation of molecules in aqueous environments. frontiersin.orgfrontiersin.orgrsc.orgnih.gov Aromatic amino acids, such as phenylalanine, contribute significantly through π-π stacking interactions between their aromatic rings. frontiersin.orgrsc.orgnih.govscispace.com This stacking can induce directional growth and stabilize assembled structures. scispace.com Electrostatic interactions, arising from charged amino acid residues or terminal groups, can also influence self-assembly, affecting the balance of forces and the resulting structures. frontiersin.orgrsc.orgnih.govscispace.com The interplay and balance of these non-covalent interactions dictate the self-assembly pathway and the final morphology of the supramolecular structures. researchgate.netnih.govscispace.com External stimuli such as pH, ionic strength, and temperature can modulate these interactions, influencing the self-assembly process. scispace.comchinesechemsoc.org

Formation of Nanostructures (Fibers, Vesicles, Gels, Tubes, Bilayers)

The self-assembly of dipeptides can lead to the formation of a diverse range of nanostructures. rsc.orgacs.org These include one-dimensional structures like fibers and tubes, which can form robust scaffolds. rsc.orgacs.orgrsc.org Two-dimensional aggregates such as sheets and bilayers, providing large surface areas, can also be formed. rsc.orgacs.org Three-dimensional structures like micelles and vesicles, capable of encapsulating molecules, are also observed. frontiersin.orgrsc.orgacs.orgrsc.org The specific morphology formed is dependent on the dipeptide sequence, concentration, and environmental conditions. frontiersin.orgrsc.org For instance, studies on diphenylalanine (Phe-Phe), a related aromatic dipeptide, have shown the formation of nanotubes, vesicles, and sheets, with the morphology influenced by factors like concentration and solvent. rsc.orgacs.orgrsc.org While this compound's self-assembly behavior may differ from Phe-Phe due to the absence of a second aromatic ring, research into modified this compound derivatives or co-assembly with other molecules can lead to similar nanostructure formation.

Design Principles for Self-Assembling Dipeptide Systems

Designing self-assembling dipeptide systems with desired structures and functions involves understanding and manipulating the non-covalent interactions that drive assembly. Key design principles include controlling the balance of hydrophobic and hydrophilic character within the dipeptide or modified dipeptide. frontiersin.org The incorporation of aromatic residues, as in phenylalanine, is crucial for enabling π-π stacking interactions. frontiersin.orgnih.govscispace.com Terminal modifications, such as adding bulky aromatic groups like Fmoc or Cbz, can significantly influence self-assembly by enhancing hydrophobicity and providing additional stacking interactions. frontiersin.orgnih.gov The chirality of the amino acids can also impact the resulting supramolecular structures. pnas.orgfrontiersin.org Strategies involve designing peptides with specific sequences that promote the formation of desired secondary structures, such as beta-sheets, which then assemble into higher-order nanostructures. frontiersin.orgrsc.org Co-assembly with other molecules or the use of external stimuli (pH, temperature, ionic strength) can further tune the self-assembly process and the resulting nanostructures. frontiersin.orgmdpi.comchinesechemsoc.org Computational methods and high-throughput screening are increasingly used to predict and analyze the self-assembly behavior of dipeptides and design novel self-assembling materials. chinesechemsoc.orgrsc.org

Gas-Induced Phase Transitions in Dipeptide Supramolecular Assemblies

The study of gas-induced phase transitions in dipeptide supramolecular assemblies explores how gaseous environments can influence the structural organization of self-assembled peptide structures. While research in this specific area often utilizes model dipeptides such as diphenylalanine (Phe-Phe), the underlying principles of gas-molecule interactions with peptide assemblies can provide insights relevant to this compound. For instance, studies on dipeptide supramolecular assemblies have demonstrated directed phase transitions from a supramolecular gel state to crystalline structures upon exposure to specific gases. researchgate.net This transformation is mediated by the reconstitution of hydrogen-bonding interactions influenced by the gas molecules. researchgate.net For diphenylalanine assemblies, exposure to ammonia (B1221849) gas has been shown to guide a lamellar-to-orthorhombic rearrangement of the dipeptide molecules, resulting in a specific crystal phase (crystal I). researchgate.net Conversely, exposure to water vapor can induce a lamellar-to-hexagonal realignment, leading to a different crystal phase (crystal II). researchgate.net This selective phase transformation, controlled by gas-mediated hydrogen bonding chemistry, highlights the potential for simple and effective platforms to create self-assembling peptide crystals with diverse long-range-ordered structures from a single gel-state aggregation. researchgate.net Furthermore, a gel-to-crystal phase transition in a dipeptide supramolecular assembly induced by water has been shown to mediate active water transportation in oils. nih.govresearchgate.net The addition of water to ultrafast-assembling dipeptide organogels can cause a lamellar-to-hexagonal structural transformation of the dipeptide molecular arrangement, leading to the phase transition and subsequent water transport through defined channels within the dipeptide crystal. nih.govresearchgate.net While these specific examples primarily detail findings related to diphenylalanine, they illustrate the principle of gas-induced structural changes in dipeptide assemblies, a phenomenon potentially applicable to understanding and manipulating this compound supramolecular structures.

Biomaterials and Nanotechnology Applications (Experimental and Theoretical)

Dipeptides, including this compound, and their derivatives are increasingly explored for their potential in biomaterials and nanotechnology due to their ability to self-assemble into various nanostructures under specific conditions. researchgate.netacs.orgnih.gov These self-assembled peptide-based materials offer advantages such as biocompatibility, biodegradability, low toxicity, and tunable properties. acs.orgnih.govmdpi.com

Peptide Hydrogels for Tissue Engineering Scaffolds (Theoretical/Experimental)

Peptide-based hydrogels, formed through the self-assembly of peptides into three-dimensional networks, have garnered significant attention as potential scaffolds for tissue engineering. acs.orgnih.govmdpi.com These hydrogels can mimic aspects of the extracellular matrix and provide a supportive environment for cell growth, proliferation, and differentiation. acs.orgnih.govmdpi.com While much research in this area has focused on dipeptides like Fmoc-Phe-Phe, which forms robust hydrogels suitable for tissue engineering and regeneration, the principles extend to other dipeptides. mdpi.comnih.gov The self-assembly into hydrogels is often driven by noncovalent interactions such as hydrogen bonding, π-π stacking, and hydrophobic interactions. acs.orgnih.govacs.org

Specific to this compound, synthetic hydrogels composed of acrylamide (B121943) copolymerized with phenylalanine-glycine (FG) monomers have been developed. nih.gov These hydrogels are utilized as a platform to analyze molecular interactions relevant to the phenylalanine-glycine phase of the nuclear pore complex (NPC), which is implicated in neurodegenerative diseases like amyotrophic lateral sclerosis (ALS). nih.gov This demonstrates the use of this compound-containing structures in creating biomimetic hydrogels for studying complex biological processes. Furthermore, studies on N-terminally modified dipeptides have shown that Fmoc-Phe-Gly can form hydrogels under specific pH conditions (pH < 4), highlighting the influence of modifications on the self-assembly behavior of this compound. nih.gov The ability to form hydrogels, particularly injectable ones, makes dipeptide-based materials attractive for tissue engineering applications due to their adaptable shape and potential for minimally invasive delivery. acs.orgnih.gov

Nanocarriers and Delivery Systems Based on Dipeptide Assemblies

Self-assembled peptide nanostructures, including those derived from dipeptides, are being investigated as nanocarriers and delivery systems for therapeutic agents. researchgate.netacs.org Their biocompatibility, low cost, and ability to encapsulate or conjugate with various molecules make them promising candidates for targeted drug delivery. researchgate.netmdpi.com Dipeptide assemblies can form various morphologies such as nanofibers, nanotubes, and vesicles, which can be utilized for controlled release of encapsulated substances. researchgate.netmdpi.com

While many studies focus on dipeptides like Phe-Phe for drug delivery applications, the concept is applicable to this compound. For instance, modifying peptides with Phenylalanine or Glycine (B1666218) at the N-terminus has been shown to enhance the cellular delivery of various cargos by cell-penetrating peptides, suggesting the influence of these residues on delivery efficiency. nih.gov Although not exclusively this compound, related modified dipeptides, such as certain Cbz-modified dehydrodipeptides and Naphthalimide-modified dipeptides containing phenylalanine or glycine derivatives, have been explored as drug carriers capable of entrapping and releasing drug molecules. frontiersin.orgfrontiersin.org The design of self-assembling peptide systems, including those based on short dipeptides, is a key area in developing novel nanocarriers for applications such as cancer drug delivery. acs.org

Biomineralization Templates Derived from Dipeptide Structures

Peptide structures can act as templates for the controlled formation of inorganic materials, a process known as biomineralization. This templating ability is inspired by natural biomineralization processes where proteins and peptides regulate the formation of structures like bone and shells. While simple this compound dipeptide itself is not widely reported as a direct biomineralization template in the provided search results, related peptide sequences containing phenylalanine and glycine residues, or the broader class of self-assembled peptides, have shown this capability. For example, an amphiphilic β-sheet peptide containing repeats of Phenylalanine and Aspartic acid (Pro-Asp-(Phe-Asp)5-Pro) has been demonstrated to induce calcium-phosphate biomineralization, relevant for bone tissue regeneration. nih.gov This suggests that peptide sequences incorporating Phe and Gly, potentially within longer or modified structures, could be engineered to template the formation of various inorganic materials. The self-assembly properties of dipeptides provide a basis for creating ordered organic scaffolds that can influence the nucleation and growth of inorganic crystals.

Engineered Peptides with Modified this compound Moieties